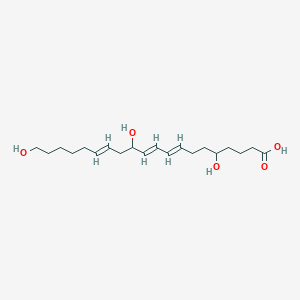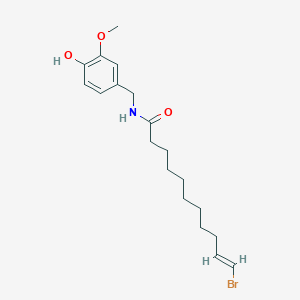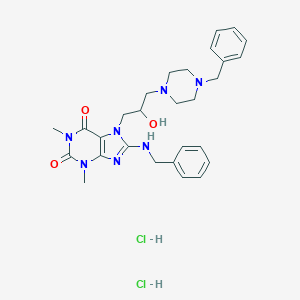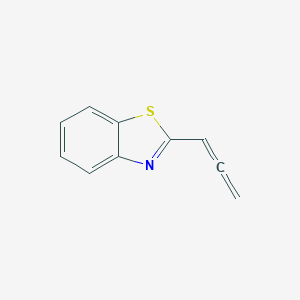
Propa-1,2-dienyl-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propa-1,2-dienyl-benzothiazole, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and material science. PBTA is a heterocyclic compound that contains a benzothiazole ring and a propadiene group.
Mecanismo De Acción
The mechanism of action of Propa-1,2-dienyl-benzothiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. Propa-1,2-dienyl-benzothiazole has been shown to bind to DNA, leading to DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Propa-1,2-dienyl-benzothiazole has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Propa-1,2-dienyl-benzothiazole has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Propa-1,2-dienyl-benzothiazole is its relatively simple synthesis method, which makes it readily accessible for research purposes. Propa-1,2-dienyl-benzothiazole has also been found to exhibit a range of biological activities, making it a versatile compound for various applications. However, one limitation of Propa-1,2-dienyl-benzothiazole is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Propa-1,2-dienyl-benzothiazole. One area of interest is the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities. Another area of research is the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of Propa-1,2-dienyl-benzothiazole and its potential as a therapeutic agent.
Conclusion
In conclusion, Propa-1,2-dienyl-benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base. Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. There are several future directions for research on Propa-1,2-dienyl-benzothiazole, including the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities and the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications.
Métodos De Síntesis
Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Propa-1,2-dienyl-benzothiazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. It has also shown potential as a fluorescent probe for the detection of metal ions. In addition, Propa-1,2-dienyl-benzothiazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
Número CAS |
109948-61-0 |
|---|---|
Nombre del producto |
Propa-1,2-dienyl-benzothiazole |
Fórmula molecular |
C10H7NS |
Peso molecular |
173.24 g/mol |
InChI |
InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |
Clave InChI |
FCIUVFATJSRWOI-UHFFFAOYSA-N |
SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
C=C=CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(1,2-propadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
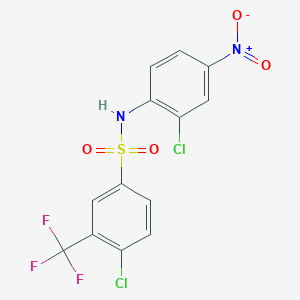
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
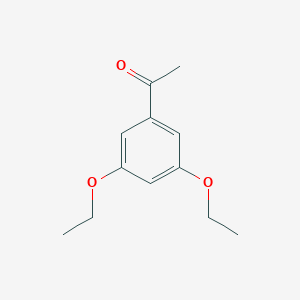
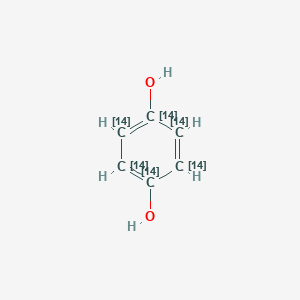
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
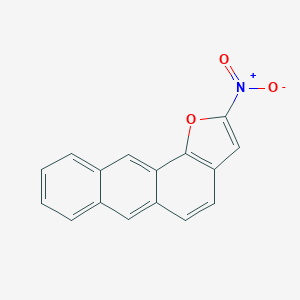
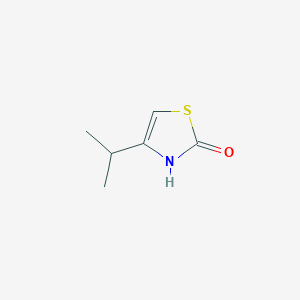
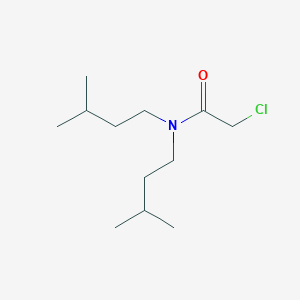
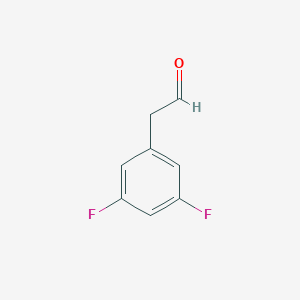
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
